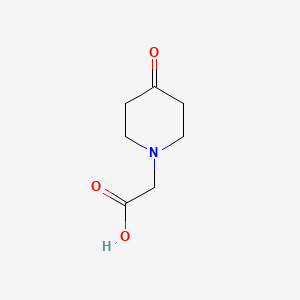![molecular formula C20H20N2O3S B2376732 8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898419-77-7](/img/structure/B2376732.png)
8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a synthetic organic molecule. It combines multiple heterocyclic structures, including quinoline and pyrroloquinoline, making it quite unique in its class. The addition of the sulfonyl group indicates potential reactivity and functionality in various chemical environments. This compound might find applications in medicinal chemistry, owing to its structural complexity and functional diversity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the preparation of 3,4-dihydroquinoline, which is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. This intermediate is further cyclized with an appropriate pyrrole derivative using acidic or basic catalysts to form the dihydropyrroloquinoline ring system.
Route 2: An alternative method involves the simultaneous formation of both ring systems. A precursor containing both quinoline and pyrrole units is treated with a sulfonylating agent in the presence of a strong acid or base, allowing for the formation of the desired sulfonylated product.
Industrial Production Methods:
In industrial settings, these reactions are typically scaled up using continuous flow reactors to maintain optimal reaction conditions and ensure high yields. Automated synthesis platforms may also be employed to facilitate the multiple steps involved, ensuring reproducibility and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the dihydroquinoline moiety, which can be oxidized to form quinoline derivatives.
Reduction: The presence of a sulfonyl group allows for selective reductions, which could potentially convert the sulfonyl group into a sulfide or sulfoxide under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or other oxidative agents are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Varied substituted sulfonyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
This compound’s structural complexity allows it to be explored in multiple scientific domains:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a functional group in various chemical transformations.
Biology: Its potential bioactivity can be explored in drug discovery and development, targeting enzymes or receptors.
Medicine: It may serve as a lead compound in developing new therapeutic agents, especially those targeting diseases related to its mechanism of action.
Mecanismo De Acción
The compound’s mechanism of action involves its interaction with molecular targets such as enzymes or receptors. Its quinoline and pyrroloquinoline structures allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfonyl group can participate in hydrogen bonding or ionic interactions, stabilizing the compound within its target.
Comparación Con Compuestos Similares
Similar compounds include:
1,2,3,4-Tetrahydroquinoline derivatives: These compounds share the quinoline structure but lack the pyrroloquinoline ring.
Sulfonylated quinolines: Compounds with sulfonyl groups attached to quinoline structures.
Pyrroloquinoline derivatives: Similar in having the pyrroloquinoline ring but without the sulfonyl group.
Propiedades
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19-8-7-15-12-17(13-16-9-11-21(19)20(15)16)26(24,25)22-10-3-5-14-4-1-2-6-18(14)22/h1-2,4,6,12-13H,3,5,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOZDJAIJPSIKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate](/img/structure/B2376649.png)
![N-(2-chloroethyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2376654.png)
![1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2376655.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2376657.png)

![1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2376660.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2376661.png)
![4-cyano-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2376664.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2376666.png)


![1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-phenylpropyl)urea](/img/structure/B2376670.png)

